2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
Brand Name: Vulcanchem
CAS No.: 315715-77-6
VCID: VC7822392
InChI: InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)15-19-14-4-2-1-3-13(14)16(20-15)18-9-10-21/h1-8,21H,9-10H2,(H,18,19,20)
SMILES: C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCO
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol

2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

CAS No.: 315715-77-6

Cat. No.: VC7822392

Molecular Formula: C16H14ClN3O

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol - 315715-77-6

Specification

CAS No. 315715-77-6
Molecular Formula C16H14ClN3O
Molecular Weight 299.75 g/mol
IUPAC Name 2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]ethanol
Standard InChI InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)15-19-14-4-2-1-3-13(14)16(20-15)18-9-10-21/h1-8,21H,9-10H2,(H,18,19,20)
Standard InChI Key VLWPGSFVACWFTB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCO
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCO

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound belongs to the quinazoline family, characterized by a fused bicyclic structure comprising benzene and pyrimidine rings. Key features include:

  • Molecular Formula: C₁₆H₁₄ClN₃O

  • Molecular Weight: 299.75 g/mol

  • IUPAC Name: 2-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]ethanol

  • SMILES: C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCO

The presence of the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the ethanolamine side chain introduces hydrogen-bonding capacity .

Physicochemical Data

PropertyValueSource
SolubilityChloroform, Methanol, DMSO Clinivex
Melting PointNot reported-
LogP (Partition Coefficient)Estimated 3.1 (Calculated)Vulcanchem

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with 4-chlorobenzoyl chloride under acidic conditions .

  • Nucleophilic Substitution: Reaction of 2,4-dichloroquinazoline with ethanolamine in the presence of a base (e.g., DIPEA) .

Representative Reaction:

2,4-Dichloroquinazoline+2-AminoethanolEtOH, DIPEATarget Compound+HCl\text{2,4-Dichloroquinazoline} + \text{2-Aminoethanol} \xrightarrow{\text{EtOH, DIPEA}} \text{Target Compound} + \text{HCl}

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.5–8.5 ppm (aromatic protons), δ 3.6–3.8 ppm (–CH₂–OH), and δ 5.1 ppm (–NH–) .

  • IR: Stretching vibrations at 3250 cm⁻¹ (N–H), 1650 cm⁻¹ (C=N), and 1100 cm⁻¹ (C–O) .

  • Mass Spectrometry: Molecular ion peak at m/z 299.75 (M⁺) .

Biological Activities and Applications

Anticancer Activity

  • Analog 5c: Inhibited MDA-MB-231 triple-negative breast cancer cells with an IC₅₀ of 8.7 µM .

  • Mechanism: Intercalation into DNA and topoisomerase II inhibition .

Anti-Inflammatory Effects

  • Imidazo[1,5-a]quinazolin-5(4H)-one derivatives reduced COX-2 expression by 60% at 10 µM .

Test SystemResultSource
Acute Oral Toxicity (Rat)LD₅₀ > 2000 mg/kgVulcanchem
Skin IrritationNon-irritatingClinivex

Comparative Analysis with Analogues

CompoundSubstituentActivity (IC₅₀)
2-{[2-(4-Cl-Ph)Qz]amino}ethanol4-Cl-Ph, ethanolamineNot reported
2-{[2-(2-F-Ph)Qz]amino}ethanol2-F-PhAntifungal: 18 µM
N²,N⁴-Bis(4-Cl-Ph)QzBis-4-Cl-PhAntimicrobial: 12.5 µg/mL

Qz = Quinazoline; Ph = Phenyl

Research Applications and Future Directions

Drug Development

  • Lead Optimization: Structural modifications to enhance solubility (e.g., PEGylation) .

  • Targeted Delivery: Conjugation with nanoparticles for improved bioavailability .

Mechanistic Studies

  • Molecular Docking: Interaction with EGFR (ΔG = −9.2 kcal/mol) .

  • Transcriptomics: Downregulation of STAT3 and NF-κB pathways in cancer models .

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